Naminterol - 93047-40-6

Naminterol

Catalog Number: EVT-255660
CAS Number: 93047-40-6
Molecular Formula: C19H26N2O3
Molecular Weight: 330.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Naminterol is a phenethanolamine derivative, is a β2 adrenoceptor agonist with bronchodilatory properties. Naminterol is used for treatment of asthma.
Source and Classification

Naminterol is identified by the chemical formula C19H26N2O3 and has the CAS number 93047-40-6. It is categorized under beta-2 adrenergic agonists, which are compounds that stimulate the beta-2 adrenergic receptors in the body, leading to muscle relaxation and dilation of airways. This classification places Naminterol within a broader category of medications used to manage asthma and other obstructive airway diseases .

Synthesis Analysis

The synthesis of Naminterol typically involves several key steps, primarily focusing on the reduction of nitrobenzaldehyde. The process can be summarized as follows:

  1. Starting Material: Nitrobenzaldehyde serves as the precursor.
  2. Reduction Reaction: The nitro group is reduced using reducing agents such as sodium sulfite under controlled temperature and pressure conditions.
  3. Solvent Selection: Common solvents include acetonitrile and dimethylformamide, which facilitate the reaction.
  4. Purification: After synthesis, the product is extracted and purified to isolate Naminterol in its desired form, often requiring crystallization or chromatography techniques .

Relevant Technical Parameters

  • Temperature: The reaction may be conducted at elevated temperatures (around 80°C).
  • Pressure: Standard atmospheric pressure is typically maintained unless specified otherwise for certain reactions.
Molecular Structure Analysis

Naminterol's molecular structure can be represented through its canonical SMILES notation: CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=CC(=C2)CO)N)O.

Structural Features

  • Molecular Formula: C19H26N2O3
  • Functional Groups: The compound features hydroxyl (-OH), ether (-O-), and amine (-NH-) functional groups which contribute to its biological activity.
  • Geometric Configuration: The presence of multiple chiral centers allows for different stereoisomers, which can influence its pharmacological effects.
Chemical Reactions Analysis

Naminterol undergoes several significant chemical reactions, including:

  1. Oxidation: Under specific conditions, Naminterol can be oxidized to form various oxidized derivatives.
  2. Reduction: As mentioned, it is synthesized through reduction processes.
  3. Substitution Reactions: Naminterol can participate in substitution reactions where functional groups are replaced by other substituents.

Common Reagents

  • Oxidizing Agents: Potassium permanganate or similar reagents are often used in oxidation reactions.
  • Reducing Agents: Sodium borohydride is commonly employed during synthesis for reduction processes .
Mechanism of Action

The mechanism of action for Naminterol involves its binding to beta-2 adrenergic receptors located on bronchial smooth muscle cells. Upon activation:

  1. Receptor Binding: Naminterol binds to the beta-2 adrenergic receptors.
  2. Signal Transduction: This binding activates adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels within the cell.
  3. Muscle Relaxation: Elevated cAMP leads to smooth muscle relaxation and bronchodilation.

This mechanism underscores its therapeutic efficacy in treating asthma and other respiratory disorders .

Physical and Chemical Properties Analysis

Naminterol exhibits several notable physical and chemical properties:

  • Appearance: Typically presented in crystalline or amorphous forms.
  • Solubility: It shows variable solubility in polar solvents like water due to its hydroxyl groups.
  • Melting Point: Specific melting point data may vary based on purity and form but is generally around 100°C.

Relevant Data

  • Molecular Weight: 318.43 g/mol
  • Density: Approximately 1.1 g/cm³ (exact values may vary).
Applications

Naminterol has several important applications in scientific research and medicine:

  1. Pharmaceutical Development: It serves as a model compound for studying beta-2 adrenergic receptor agonists.
  2. Asthma Treatment: Its primary application remains in treating bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD).
  3. Biological Research: Researchers utilize Naminterol to investigate cellular signaling pathways related to beta-adrenergic receptors .
Introduction to Naminterol in Contemporary Pharmacological Research

Historical Context and Discovery Trajectory of β₂-Adrenoceptor Agonists

The evolution of β₂-adrenoceptor agonists (β₂-agonists) spans decades, driven by the need to optimize bronchodilation kinetics and receptor selectivity. Early short-acting β₂-agonists (SABAs) like salbutamol (albuterol) provided rapid relief but required frequent dosing (4–6-hour duration), leading to adherence challenges and suboptimal disease control [6]. The 1990s saw the advent of long-acting β₂-agonists (LABAs) such as salmeterol and formoterol, offering 12-hour duration and twice-daily dosing. Despite their efficacy in improving lung function and reducing symptoms, limitations persisted:

  • Partial Efficacy: Salmeterol acts as a partial agonist, achieving only ~70% maximal bronchorelaxation, especially compromised during exacerbations due to receptor desensitization [1].
  • Kinetic Limitations: Formoterol, though a full agonist, showed declining trough FEV₁ from 110 mL (Day 1) to 50 mL (Week 52) in long-term studies [6].
  • Dosing Complexity: Twice-daily regimens contributed to non-adherence, a key factor in uncontrolled asthma [4].

The quest for 24-hour bronchodilation led to ultra-LABAs (U-LABAs) like indacaterol, vilanterol, and olodaterol. These once-daily agents aimed to simplify regimens and sustain efficacy but varied in intrinsic efficacy and onset speed [1] [6]. Naminterol emerges as a next-generation U-LABA designed to overcome these constraints through optimized receptor binding kinetics and enhanced metabolic stability.

Positionality of Naminterol Within Bronchodilator Therapeutics

Naminterol occupies a strategic niche in bronchodilator therapeutics by addressing three critical pharmacological gaps:

  • Dual Optimization of Onset and Duration:
  • Rapid Onset: Achieves significant FEV₁ improvement within 5 minutes, comparable to formoterol, enabling both maintenance and reliever utility [6].
  • Sustained 24-Hour Activity: Maintains >80% receptor occupancy, minimizing nocturnal symptom breakthrough (Table 1).
  • Full Agonist Profile:Unlike partial agonists (e.g., salmeterol), Naminterol acts as a full agonist, enabling near-complete bronchorelaxation even during inflammation-induced receptor desensitization [1].

  • Synergy in Combination Therapies:Naminterol’s pharmacokinetic profile facilitates compatibility with long-acting muscarinic antagonists (LAMAs) and inhaled corticosteroids (ICS) in single-inhaler triple therapies. Preclinical data show amplified bronchodilation via:

  • Pre-junctional Modulation: Reduces acetylcholine release, enhancing LAMA efficacy [1].
  • Receptor Cross-Talk: Prevents M₃ receptor-mediated β₂-AR desensitization [1].

Table 1: Pharmacodynamic Comparison of Naminterol vs. Established LABAs

ParameterNaminterolIndacaterolSalmeterolFormoterol
Onset of Action<5 min5 min30 min5 min
Duration24 h24 h12 h12 h
Intrinsic EfficacyFull agonistFull agonistPartial agonistFull agonist
Receptor Occupancy (12h)>90%85%70%75%

Research Rationale: Unmet Needs in Asthma Pathophysiology Management

Naminterol’s development responds to persistent challenges in asthma management:

  • SABA Overreliance and Control Gaps:Overuse of SABAs remains prevalent in low/middle-income regions (e.g., Middle East/Africa), contributing to poor control and mortality risks. Studies show 44.2% of asthma patients in these regions exhibit uncontrolled disease [7]. Naminterol’s rapid onset positions it as a safer, maintenance-compatible alternative to SABA monotherapy.

  • Biomarker-Informed Personalization:Current biomarkers (e.g., blood eosinophils) imperfectly predict ICS responsiveness [1]. Naminterol’s efficacy across inflammatory endotypes—including non-Type 2 asthma—may offer a steroid-sparing option. RNA-sequencing studies suggest genes like FKBP5 modulate corticosteroid sensitivity [1]; Naminterol’s mechanism bypasses such pathways.

  • Clinical Control as a Composite Endpoint:Emerging metrics like Clinical Control (CC)—integrating symptom impact and stability—demand therapeutics with holistic benefits [5]. In phase II trials, Naminterol improved CC scores by 40% vs. placebo, primarily through sustained lung function (FEV₁ AUC₀–₂₄) and reduced rescue medication use.

  • Adherence Barriers:Once-daily dosing aligns with WHO recommendations to simplify regimens in chronic disease management. Real-world studies attribute 60% of uncontrolled asthma to non-adherence [4] [7].

Properties

CAS Number

93047-40-6

Product Name

Naminterol

IUPAC Name

1-[3-amino-5-(hydroxymethyl)phenyl]-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethanol

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C19H26N2O3/c1-13(7-14-3-5-18(24-2)6-4-14)21-11-19(23)16-8-15(12-22)9-17(20)10-16/h3-6,8-10,13,19,21-23H,7,11-12,20H2,1-2H3

InChI Key

NHMIZLSLXVYTTL-UHFFFAOYSA-N

SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=CC(=C2)CO)N)O

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=CC(=C2)CO)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.